molecular formula C17H21N3O3S B2864517 N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide CAS No. 921844-38-4

N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No.: B2864517
CAS No.: 921844-38-4
M. Wt: 347.43
InChI Key: KWIGDFILTRPXOU-UHFFFAOYSA-N
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Description

N-(4-(2-((3-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a thiazole-based amide derivative characterized by:

  • A thiazole ring at the core.
  • A 3-methoxyphenyl group linked via an acetamide (-NH-C(=O)-CH2-) moiety.
  • A pivalamide (2,2-dimethylpropanamide) group attached to the thiazole nitrogen.

This compound is of interest due to its structural similarity to bioactive thiazole derivatives, which are known for antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-17(2,3)15(22)20-16-19-12(10-24-16)9-14(21)18-11-6-5-7-13(8-11)23-4/h5-8,10H,9H2,1-4H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIGDFILTRPXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features several critical structural elements:

  • Thiazole Ring : Known for diverse biological activities, particularly in inhibiting enzymes related to cancer progression.
  • Pivalamide Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Methoxy-substituted Phenyl Group : Contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring.
  • Coupling with the pivalamide moiety.
  • Introduction of the methoxyphenyl group via amination.

Optimizing these steps is crucial for achieving high yields and purity.

Anticancer Properties

Preliminary studies indicate that this compound may function as an inhibitor of specific kinases associated with tumor growth and proliferation. The thiazole derivatives are often explored for their ability to inhibit various cancer-related enzymes, suggesting a similar potential for this compound.

Comparative Analysis

A comparative analysis of this compound with related compounds reveals its unique position in medicinal chemistry:

Compound NameStructural FeaturesBiological ActivityUnique Properties
This compoundThiazole, PivalamidePotential anticancerUnique combination of thiazole and pivalamide
5-MethylthiazoleThiazole onlyAntimicrobialSimpler structure
Pivalic Acid DerivativePivalamide onlyVarious applicationsLimited biological activity
3-MethoxyphenylamineAromatic amineAntitumor activityLacks thiazole structure

This table highlights how the compound's unique combination of functional groups may enhance its therapeutic potential compared to simpler analogs.

While specific mechanisms of action for this compound remain under investigation, similar compounds have shown mechanisms such as:

  • Enzyme Inhibition : Targeting kinases involved in cell proliferation.
  • Membrane Interaction : Potential disruption of bacterial membranes leading to cell death.

Case Studies and Research Findings

Research on thiazole derivatives has yielded promising results in cancer treatment paradigms. For instance, studies have shown that thiazole-based compounds can effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression.

Example Study

A study investigating a related thiazole derivative demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating a potential pathway for further exploration with this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Biological Activity (if reported)
Target Compound: N-(4-(2-((3-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide 3-Methoxyphenyl, pivalamide C₁₈H₂₂N₄O₃S 374.45 Not reported Not reported Not reported
2-((3-Methoxyphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 10) 3-Methoxyphenyl, coumarin (2H-chromen-2-one) C₂₁H₁₇N₃O₄S 408.20 66 228–232 α-Glucosidase inhibition (potential antidiabetic)
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide 2,6-Difluorobenzyl, pivalamide C₁₇H₁₉F₂N₃O₂S 367.4 Not reported Not reported Not reported
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide 3-Methoxybenzyl, furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.4 Not reported Not reported Not reported
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide 4-Bromophenyl, acetamide C₁₇H₁₃Br₂N₃OS 457.18 Not reported Not reported Antimicrobial (MIC: 13–27 µmol/L)

Key Observations :

  • The 3-methoxyphenyl substituent introduces electron-donating properties, contrasting with electron-withdrawing groups (e.g., -Br, -Cl) in antimicrobial analogs .
  • Coumarin-containing analogs (e.g., Compound 10) exhibit distinct π-conjugated systems, which may enhance binding to enzymes like α-glucosidase .
Antimicrobial Activity:
  • Electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl ring enhance antimicrobial potency by increasing membrane penetration (logP) . For example: 2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide shows MICs of 13–27 µmol/L against S. aureus and E. coli .
  • The target compound’s 3-methoxy group (electron-donating) may reduce antimicrobial efficacy compared to halogenated analogs but could improve solubility.
Enzyme Inhibition:
  • Compound 10 inhibits α-glucosidase, likely due to coumarin’s planar structure facilitating enzyme active-site binding . The target compound lacks this feature, suggesting divergent therapeutic applications.
Anticancer Potential:
  • Thiazole derivatives with lipophilic groups (e.g., pivalamide) show improved anticancer activity by enhancing cellular uptake. For example:
    • Thiazole-carboxamide analogs exhibit IC₅₀ values of 1.6–2.0 µg/mL against HepG-2 cells .

Pharmacokinetic Considerations

  • Pivalamide Group : The tert-butyl moiety in the target compound may reduce metabolic degradation, extending half-life compared to analogs with smaller amides (e.g., acetamide) .
  • 3-Methoxy Substitution : This group is prone to O-demethylation via cytochrome P450 enzymes, which could influence bioavailability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide, and what intermediates are critical to its formation?

  • The compound is synthesized via multi-step routes involving thiazole core formation, amidation, and functional group coupling. A common approach includes:

Thiazole ring synthesis : Reaction of 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous aluminum chloride (AlCl₃) to form the thiazole backbone .

Amide bond formation : Coupling of the thiazole intermediate with 3-methoxyphenylamine derivatives using coupling agents like EDCI/HOBt under inert conditions .

Pivalamide introduction : Reaction with pivaloyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .

  • Critical intermediates include the 2-amino-thiazole precursor and the activated ester intermediate prior to pivalamide attachment.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the thiazole ring (δ 7.2–7.5 ppm for aromatic protons) and amide bonds (δ 2.1–2.3 ppm for pivalamide methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₂₄N₄O₃S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature control : Lower temperatures (0–10°C) during amide coupling reduce hydrolysis byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes unwanted side reactions .
  • Catalyst use : Triethylamine (TEA) as a base improves nucleophilic substitution efficiency in thioether formation steps .
  • Example optimization data :

ConditionYield (%)Purity (%)Source
DMF, 25°C6288
DCM, 0–5°C7895

Q. How do structural modifications (e.g., methoxy group position) impact biological activity, and what contradictions exist in published data?

  • Methoxy group position : The 3-methoxy substitution on the phenyl ring enhances binding to kinase targets (IC₅₀ = 0.8 μM) compared to 4-methoxy analogs (IC₅₀ = 2.3 μM) due to steric and electronic effects .
  • Contradictions : Some studies report anti-inflammatory activity for 3-methoxy derivatives , while others prioritize anticancer effects . Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles .

Q. What methodologies are recommended for resolving contradictory data in solubility and stability studies?

  • pH-dependent stability : Use phosphate-buffered saline (PBS) at pH 7.4 and 5.0 to simulate physiological and lysosomal conditions. Degradation products can be tracked via LC-MS .
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or solid dispersion techniques improve aqueous solubility for in vivo testing .
  • Contradiction analysis example :

  • Reported solubility in water : 0.12 mg/mL vs. 0.08 mg/mL . Differences may stem from crystallization protocols or residual solvents.

Methodological Considerations

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (2.8), bioavailability (56%), and CYP450 interactions .
  • Docking studies : AutoDock Vina for simulating interactions with tyrosine kinase receptors (e.g., EGFR), focusing on hydrogen bonding with the thiazole nitrogen .

Q. How can researchers validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding at varying temperatures .
  • Knockdown/rescue experiments : siRNA-mediated silencing of the putative target (e.g., EGFR) followed by rescue with overexpression confirms mechanism .

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